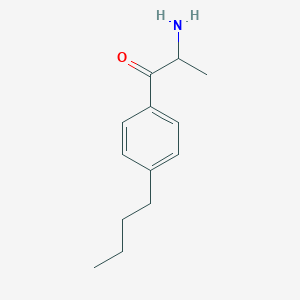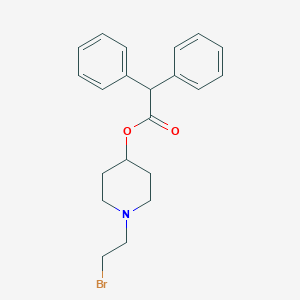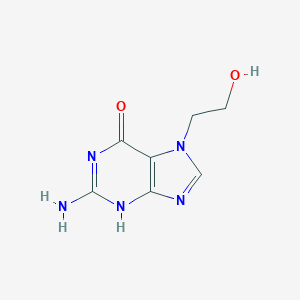![molecular formula C6H4BrN3O B131814 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 148038-83-9](/img/structure/B131814.png)
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
Vue d'ensemble
Description
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of a bromine atom at the 6-position and a carbonyl group at the 2-position of the imidazo[4,5-b]pyridine core imparts unique chemical properties to this molecule.
Applications De Recherche Scientifique
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Chemical Biology: The compound serves as a probe for studying cellular processes and signaling pathways.
Mécanisme D'action
Target of Action
Similar compounds have been studied for their antiproliferative action on several human cancer cell lines .
Mode of Action
It’s known that coumarin derivatives can interact with diverse biological targets through the formation of noncovalent hydrophobic and electrostatic interactions, π–π interactions, and/or by forming hydrogen or van der waals bonds .
Biochemical Pathways
Similar compounds have been shown to inhibit the phosphatidylinositol 3-kinase (pi3k) signalling pathway, which is often associated with tumourigenesis, progression, and poor prognosis .
Result of Action
Similar compounds have been shown to have submicromolar inhibitory activity against various tumour cell lines .
Analyse Biochimique
Biochemical Properties
Imidazoles, the class of compounds it belongs to, are known to interact with various enzymes and proteins . These interactions can influence biochemical reactions in significant ways .
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbonyl group at the 2-position can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-amino-1H-imidazo[4,5-b]pyridin-2(3H)-one or 6-thio-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Oxidation Products: Compounds with oxidized functional groups, such as carboxylic acids or aldehydes.
Reduction Products: Compounds with reduced functional groups, such as alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
- 6-Bromo-3H-imidazo[4,5-b]pyridine
- 6-Bromoimidazo[1,5-a]pyridine
Uniqueness
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to the presence of both a bromine atom and a carbonyl group, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and has a broader range of applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCRLTJPUNUZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365640 | |
| Record name | 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148038-83-9 | |
| Record name | 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one interact with other molecules in a crystal structure?
A2: Crystallographic studies reveal that this compound molecules can interact with each other through hydrogen bonding. For instance, in the crystal structure of 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, molecules form inversion dimers via pairs of strong N—H⋯O hydrogen bonds []. Similar hydrogen bonding patterns are also observed in other derivatives [, ].
Q2: Has this compound shown any promising activity in material science applications?
A3: Research indicates that this compound demonstrates potential as a corrosion inhibitor for mild steel in acidic environments []. Specifically, it exhibits mixed-type inhibitor behavior, increasing its efficiency with higher concentrations. This corrosion inhibition is attributed to the compound's adsorption onto the mild steel surface, following the Langmuir adsorption isotherm.
Q3: How do computational chemistry approaches contribute to understanding this compound's behavior?
A4: Quantum chemical calculations have been employed to investigate the properties and behavior of this compound. These calculations provide insights into its electronic structure and reactivity, supporting the experimental findings related to its corrosion inhibition properties [].
Q4: What analytical techniques are commonly used to characterize this compound and its derivatives?
A5: Various analytical techniques are employed for characterizing these compounds. X-ray crystallography is essential for determining their three-dimensional structure and understanding intermolecular interactions [, , , , , , ]. Additionally, spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the compound's structure and purity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Z)-4-butanoyloxybut-2-enyl] butanoate](/img/structure/B131735.png)

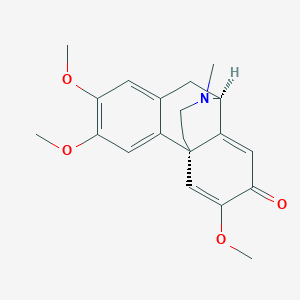
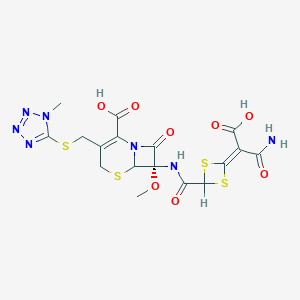
![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)

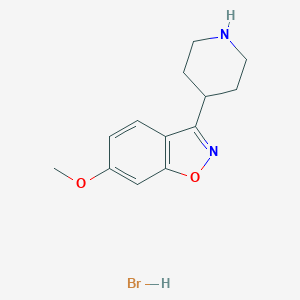
![6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole](/img/structure/B131748.png)

